(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a 4-fluorobenzenesulfonyl moiety. Its unique stereochemistry and functional groups make it a valuable molecule for various chemical and biological applications.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is of particular importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like osmium tetroxide or through catalytic hydrogenation.
Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted sulfonyl derivatives.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-(4-methylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-(4-nitrobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom in the sulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Fluorine’s electronegativity and small size allow it to form strong interactions with biological targets, often enhancing the compound’s potency and selectivity.
Properties
IUPAC Name |
(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGDLFTYNVSOS-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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